methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate
Description
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-5-3-2-4-6-13)22(19,20)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTUKUZUAQJJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of glycine derivatives with sulfonyl chlorides. One common method is the reaction of methyl glycinate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate serves as a valuable reagent in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its sulfonyl group enhances its electrophilic character, making it suitable for various nucleophilic substitution reactions.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential. Its structure allows for modifications that can enhance efficacy and reduce side effects in drug development. It has been studied as a potential lead compound for new drug formulations targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology assessed the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties that warrant further investigation for clinical applications .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Padmaja et al. (2011) explored the anti-inflammatory mechanisms of this compound through in vitro assays. The findings demonstrated that it effectively reduced pro-inflammatory cytokine production in cultured macrophages, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate: This compound has a similar structure but with a methyl group on the phenyl ring.
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate: Another similar compound with a methyl group on the para position of the phenyl ring.
Uniqueness
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl and phenyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant studies.
Chemical Structure and Properties
- Chemical Formula : C15H14ClNO4S
- Molecular Weight : 339.8 g/mol
The compound features a sulfonamide group, which is known for its significant pharmacological properties. The presence of the chlorophenyl and phenyl groups contributes to its potential interactions with various biological targets.
1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. The following table summarizes the antibacterial activity observed in studies:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Research indicates that the compound exhibits significant inhibition against Salmonella typhi and Bacillus subtilis, with moderate effectiveness against other strains .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The following table details the enzyme inhibitory activity:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
These findings suggest that this compound could be a candidate for treating conditions associated with these enzymes, such as Alzheimer's disease and urea cycle disorders .
3. Anticancer Properties
Emerging studies highlight the anticancer potential of this compound, particularly in inhibiting tumor cell proliferation. Research has shown that it affects various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to involve:
- Covalent Modification : Similar compounds interact with target enzymes and receptors through covalent bonds, altering their function.
- Biochemical Pathways : The compound influences several pathways related to inflammation, cancer progression, and neurodegeneration .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Anticancer Activity : A study involving human cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with this compound, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : In animal models of neurodegeneration, the compound showed promise in reducing markers of oxidative stress and inflammation, suggesting neuroprotective effects that warrant further investigation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound exhibits good solubility, which may enhance its bioavailability.
- Distribution : Due to its lipophilic nature, it can cross cellular membranes effectively.
- Metabolism : Initial studies suggest metabolic stability with minimal influence on cytochrome P450 isoforms, indicating a favorable profile for drug development .
Q & A
Q. What are the standard synthetic routes for methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions starting with glycine esters, sulfonyl chlorides, and substituted anilines. Key steps include sulfonylation of the amine group followed by esterification. Optimization focuses on temperature (40–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to maximize yield. Purification often employs recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .
Q. How does the compound’s structure influence its reactivity in biological systems?
The 4-chlorophenyl sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes. The phenylglycinate backbone provides conformational flexibility, enabling binding to hydrophobic pockets. Substituent positioning (e.g., para-chloro vs. meta-chloro) significantly impacts target specificity and potency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonyl glycinate derivatives?
Discrepancies may arise from variations in substituent patterns, purity levels, or assay conditions. To address this:
- Perform side-by-side bioassays (e.g., cyclooxygenase inhibition) under standardized protocols.
- Use computational docking to compare binding affinities of structural analogs.
- Validate purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
Utilize response surface methodology (RSM) to model interactions between variables (temperature, solvent polarity, catalyst loading). Continuous flow reactors enhance mixing and heat transfer, reducing side reactions. For purification, switch from silica-based chromatography to solvent fractionation for cost-effective scaling .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- X-ray crystallography : Resolve enzyme-inhibitor co-crystal structures to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
Q. How do structural modifications (e.g., halogen substitution) alter pharmacological properties?
- Chloro vs. fluoro : Chlorine’s larger atomic radius increases steric hindrance but enhances lipophilicity (logP), improving membrane permeability. Fluorine’s electronegativity strengthens hydrogen bonding but may reduce metabolic stability.
- Methoxy groups : Introduce electron-donating effects, altering redox potential and metabolic pathways. SAR studies suggest 4-chloro substitution optimizes both potency and stability .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., biochemical assays + computational modeling) .
- Scalability : Transition batch synthesis to flow chemistry for reproducibility in multi-gram preparations .
- Targeted Design : Prioritize halogen and sulfonyl group modifications to balance potency and ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
